molecular formula C15H19N5O2 B11623003 N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide

N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide

Cat. No.: B11623003
M. Wt: 301.34 g/mol
InChI Key: UNCNQHTUTDVGPJ-UHFFFAOYSA-N
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Description

N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 7-ethoxy-4-methylquinazoline with appropriate amines under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Ethoxy-4-methylquinazoline: A precursor in the synthesis of the target compound.

    Quinazoline derivatives: A broad class of compounds with similar structural features and diverse biological activities.

Uniqueness

N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

N-[(Z)-N'-(7-ethoxy-4-methylquinazolin-2-yl)carbamimidoyl]propanamide

InChI

InChI=1S/C15H19N5O2/c1-4-13(21)19-14(16)20-15-17-9(3)11-7-6-10(22-5-2)8-12(11)18-15/h6-8H,4-5H2,1-3H3,(H3,16,17,18,19,20,21)

InChI Key

UNCNQHTUTDVGPJ-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)N/C(=N\C1=NC(=C2C=CC(=CC2=N1)OCC)C)/N

Canonical SMILES

CCC(=O)NC(=NC1=NC(=C2C=CC(=CC2=N1)OCC)C)N

Origin of Product

United States

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